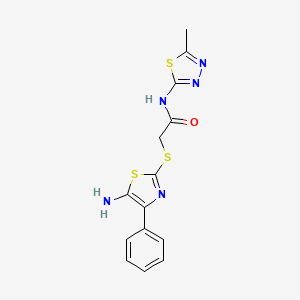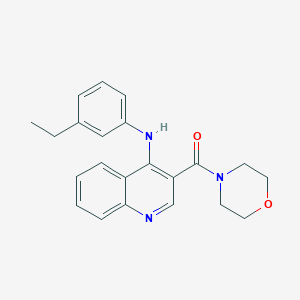![molecular formula C13H11F4NO4 B2470940 2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid CAS No. 1024151-58-3](/img/structure/B2470940.png)
2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid” is a complex organic molecule. It contains a cyclopropane ring, a carboxylic acid group, and a 3-(1,1,2,2-Tetrafluoroethoxy)aniline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 3-(1,1,2,2-Tetrafluoroethoxy)aniline group would contribute an aromatic ring, while the cyclopropane carboxylic acid would add a three-membered ring and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- Palladium-Catalyzed Cyclization: Research by Yoon and Cho (2015) describes the use of 2-bromocyclohex-1-enecarboxylic acids in palladium-catalyzed cyclization with arylhydrazines under carbon monoxide pressure, leading to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Molecular Structure Analysis
- Structure and Conformation Studies: Korp, Bernal, and Fuchs (1983) conducted X-ray methods to determine the structures of cyclopropanecarboxylic acid derivatives, providing insights into the molecular conformation (Korp, Bernal, & Fuchs, 1983).
Chemical Reaction Mechanisms
- Microwave Spectroscopy and Electron Diffraction: Marstokk, Møllendal, and Samdal (1991) studied cyclopropanecarboxylic acid using microwave spectroscopy, electron diffraction, and ab initio computations to understand its conformational preferences (Marstokk, Møllendal, & Samdal, 1991).
Synthetic Methods
- Photooxygenation Reaction: Kamata, Furukawa, and Miyashi (1990) explored the photooxygenation of 1,1,2,2-tetraarylcyclopropanes in the presence of trifluoroacetic acid, highlighting a reaction initiated by single electron transfer (Kamata, Furukawa, & Miyashi, 1990).
- Efficient Synthesis and Resolution: Jiménez et al. (2001) achieved the preparation of enantiomerically pure cyclopropanecarboxylic acid derivatives through stereoselective cyclopropanation and subsequent chromatographic resolution (Jiménez et al., 2001).
Pharmaceutical and Bioactive Compounds
- Antimicrobial and Antioxidant Studies: Raghavendra et al. (2016) synthesized cyclopropanecarboxylate derivatives and evaluated their antimicrobial and antioxidant activities, finding significant bioactive properties in some compounds (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO4/c14-12(15)13(16,17)22-7-3-1-2-6(4-7)18-10(19)8-5-9(8)11(20)21/h1-4,8-9,12H,5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWTZJMQDFMOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

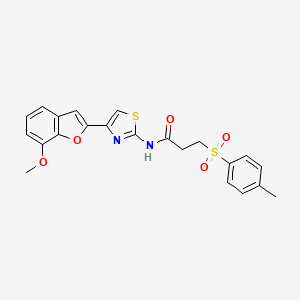
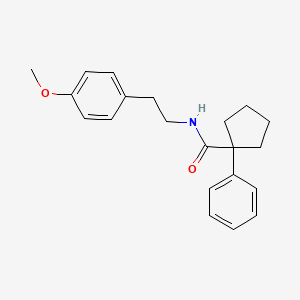

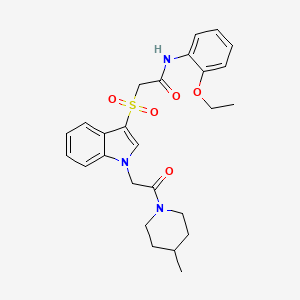
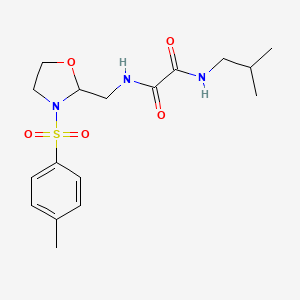
![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
